N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline is a complex organic compound that belongs to the family of chromen derivatives. This compound features a chromen ring system that is substituted with various functional groups, including an acetyl group and a norvaline moiety. The molecular formula for this compound is C20H25NO6, and it has a molecular weight of approximately 389.4 g/mol. Such compounds are often studied for their potential biological activities, including antimicrobial and anticancer properties, making them of significant interest in medicinal chemistry and pharmacology.
The compound can be sourced from various chemical suppliers and research institutions that specialize in organic synthesis and medicinal chemistry. It is typically synthesized in laboratory settings due to its complex structure.
The synthesis of N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline typically involves several steps:
The reaction conditions such as temperature, solvent choice (commonly dichloromethane or dimethylformamide), and reaction time are critical for optimizing yield and purity. Purification techniques like column chromatography or recrystallization may be employed to isolate the final product.
N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline exhibits a complex molecular structure characterized by:
The molecular structure can be represented with the following details:
| Property | Value |
|---|---|
| Molecular Formula | C20H25NO6 |
| Molecular Weight | 389.4 g/mol |
| IUPAC Name | N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline |
| SMILES | CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC(=CC=C3)OC |
N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline can undergo various chemical reactions:
Common reagents used in these reactions include:
The products formed depend on the specific conditions and reagents used, leading to various derivatives with distinct properties.
The mechanism of action of N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline involves its interaction with specific molecular targets within biological systems:
N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline exhibits several physical properties:
| Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Solubility | Soluble in organic solvents; limited solubility in water |
| Melting Point | Not specified |
Chemical properties include:
| Property | Value |
|---|---|
| pKa | Not specified |
| Stability | Stable under standard conditions; sensitive to light and moisture |
| Reactivity | Reacts with strong acids and bases |
These properties influence its handling and storage requirements in laboratory settings.
N-{[(2-oxo-4-propyl-2H-chromen-7-yloxy]acetyl}norvaline has several scientific applications:
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: 2128735-28-2
CAS No.: 39015-77-5